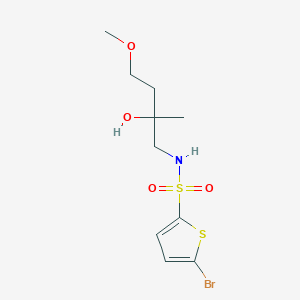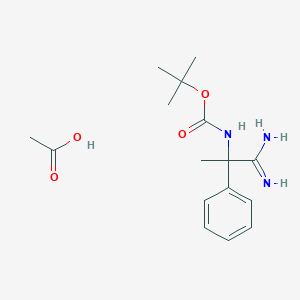![molecular formula C18H16N4O4 B2563406 5-(3,5-dimethoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170092-21-3](/img/structure/B2563406.png)
5-(3,5-dimethoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dimethoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds incorporating the triazole moiety, such as dihydropyrrolo[3,4-d][1,2,3]triazoles, have been extensively studied for their synthesis and biological activities. These compounds are synthesized using bioisosteric principles and are investigated for their anti-protozoal and anti-cancer properties. The versatility in their chemical structure allows for a wide range of biological activities, making them valuable in the development of new therapeutic agents (Dürüst et al., 2012).
Catalysis and Chemical Reactions
Triazole derivatives have been used as effective catalysts or reagents in various chemical reactions. For example, triazole-dione compounds serve as novel and reusable reagents for the oxidation of certain organic compounds under mild conditions, demonstrating their utility in organic synthesis and chemical transformations (Zolfigol et al., 2006).
Material Science Applications
In the field of materials science, triazole-containing compounds are explored for their potential in creating new materials with desirable properties. The study of ruthenium complexes containing a pendent catechol ring, where triazole plays a crucial role, opens up possibilities for the development of materials with unique electronic and photophysical properties (O'Brien et al., 2004).
Green Chemistry and Sustainable Synthesis
The development of environmentally friendly synthesis methods for triazole derivatives emphasizes the importance of green chemistry principles. Catalyst-free and solvent-free conditions for synthesizing pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-diones showcase the advancement towards more sustainable chemical practices (Karami et al., 2015).
Mechanism of Action
Target of action
Indole derivatives and 1,2,3-triazoles have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . The specific targets of “5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” would depend on its specific structure and functional groups.
Mode of action
The mode of action of “5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” would be determined by its interaction with its targets. For example, some indole derivatives and 1,2,3-triazoles have been reported to inhibit enzymes or interact with receptors to modulate their activity .
Biochemical pathways
The affected pathways would depend on the specific targets of “5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione”. Indole derivatives and 1,2,3-triazoles have been reported to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of action
The molecular and cellular effects of “5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” would depend on its mode of action and the specific biochemical pathways it affects. Some indole derivatives and 1,2,3-triazoles have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
The action, efficacy, and stability of “5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, some 1,2,3-triazole-based complexes have shown a strong dependence on dissolved oxygen .
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-25-13-8-12(9-14(10-13)26-2)21-17(23)15-16(18(21)24)22(20-19-15)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDUTJAZFUCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
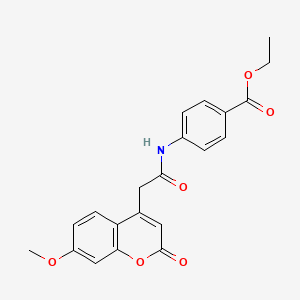
![3-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2563325.png)
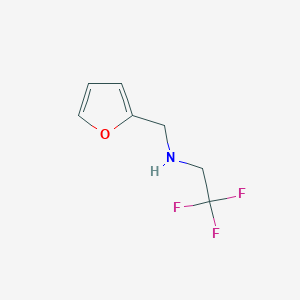
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)
![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)

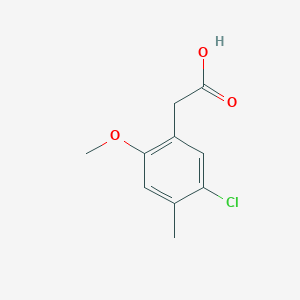
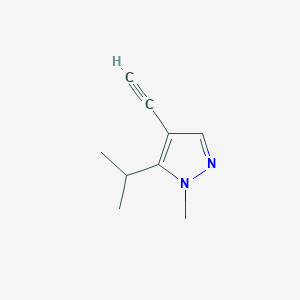

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)
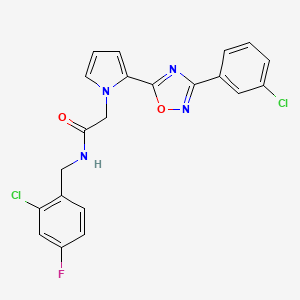
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)
